ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWEPXBGNAPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Ethyl 2 Oxo 2 1h Pyrazol 4 Yl Acetate and Analogues
Direct Synthetic Approaches to Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
The direct synthesis of this compound can be achieved through several key strategies, focusing on either building upon a pre-existing pyrazole (B372694) core or constructing the ring and the side-chain concurrently.
Functionalization of Pre-formed 1H-Pyrazole-4-yl Scaffolds
One of the most direct methods for synthesizing the title compound is through the electrophilic substitution on a pre-formed 1H-pyrazole ring. The C-4 position of the pyrazole nucleus is known to be preferential for such reactions. nih.gov A primary example of this strategy is the Friedel-Crafts acylation.
This reaction would involve treating 1H-pyrazole with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the acylating agent, facilitating its attack on the electron-rich C-4 position of the pyrazole ring.
Plausible Reaction Scheme:
While effective, this method requires careful control of reaction conditions to prevent side reactions, such as acylation at the nitrogen atoms, although C-4 acylation is generally favored. rsc.org
Development of Convergent Synthetic Routes Involving Pyrazole Ring Formation and Keto-Ester Introduction
Convergent synthesis offers an alternative approach where the pyrazole ring is formed from acyclic precursors that already contain the necessary carbon framework for the keto-ester side chain. The most established method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov
To apply this to the target molecule, a 1,3-dicarbonyl equivalent with the keto-ester functionality at the C-2 position is required. A strategy involves the in-situ generation of a suitable diketoester. For instance, a ketone can be reacted with diethyl oxalate (B1200264) in the presence of a base to form a 1,3-diketoester, which is then cyclized with hydrazine without isolation. nih.gov
Another convergent approach involves starting with a molecule like ethyl 2,4-dioxobutanoate or its enol ether derivative and reacting it with hydrazine hydrate (B1144303). The intramolecular cyclization and subsequent dehydration would yield the desired this compound. Multicomponent reactions, where reactants like an aldehyde, a β-ketoester, malononitrile (B47326), and hydrazine are combined in a one-pot synthesis, represent an efficient, convergent strategy for creating highly substituted pyrazoles and related fused systems like pyranopyrazoles. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For Friedel-Crafts acylation, the choice of Lewis acid can significantly impact the outcome. While AlCl₃ is common, other catalysts such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or ferric chloride (FeCl₃) may offer better yields or selectivity for certain substrates. researchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) at low temperatures to control reactivity.
In cyclocondensation reactions, the use of catalysts can improve efficiency. For example, nano-ZnO has been reported as an effective catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776), offering excellent yields and short reaction times. nih.gov The use of microwave irradiation has also been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields in multicomponent syntheses of pyrazole derivatives. nih.gov
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Key Reagents | General Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Functionalization (e.g., Friedel-Crafts) | 1H-Pyrazole, Ethyl oxalyl chloride, Lewis Acid (AlCl₃) | Inert solvent (DCM), low temperature | Direct, utilizes simple starting material | Potential for side reactions, requires careful control |
| Convergent Synthesis (Cyclocondensation) | Hydrazine hydrate, 1,3-Dicarbonyl precursor (e.g., from ketone + diethyl oxalate) | Acidic or basic catalysis, often in alcohol | High control over substitution pattern | Requires synthesis of a more complex precursor |
| Multicomponent Reaction | Aldehyde, β-ketoester, malononitrile, hydrazine | Catalyst (e.g., SnCl₂, KOtBu), Microwave irradiation | High efficiency, one-pot synthesis | Leads to highly substituted, complex analogues |
Synthesis of Related Pyrazole-Substituted Acetate (B1210297) Derivatives
The core pyrazole acetate structure can be further modified to create a library of related compounds, primarily through reactions targeting the nitrogen atoms of the pyrazole ring or by starting from a related pyrazolone (B3327878) system.
N-Alkylation and Acylation Strategies on Pyrazole Nitrogen Atoms, yielding 1-substituted pyrazole acetates
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated. This allows for the synthesis of a wide range of N-substituted derivatives of pyrazole acetates.
N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysis offers a solvent-free alternative that can lead to high yields of N-alkylpyrazoles. Another method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures.
N-Acylation: Acylation can be performed using acyl chlorides or anhydrides. For example, reacting a pyrazole with acetyl chloride in the presence of a base would yield an N-acetylpyrazole. These reactions are generally straightforward and provide a means to introduce a variety of functional groups onto the pyrazole nitrogen.
These N-functionalization strategies are crucial for modifying the properties of the parent compound and are widely used in medicinal chemistry to explore structure-activity relationships.
Derivatization of Pyrazolone Systems to Incorporate Acetate Moieties
Pyrazolones, which are 5-oxo-dihydropyrazoles, are important intermediates that can be derivatized to include acetate moieties. Pyrazolones are commonly synthesized by the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. evitachem.com
Once the pyrazolone ring is formed, the C-4 position is typically reactive and can be functionalized. For example, a common reaction is the Knoevenagel condensation of the C-4 methylene (B1212753) group with an aldehyde. To incorporate an acetate moiety, one could envision a reaction involving the alkylation of the pyrazolone at the C-4 position with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions. This would directly attach the ethyl acetate group to the pyrazolone ring, creating a related but distinct class of pyrazole-substituted acetate derivatives.
Table 2: Summary of Synthetic Approaches for Pyrazole Acetate Analogues
| Derivative Type | Synthetic Strategy | Typical Reagents | Key Features |
|---|---|---|---|
| 1-Substituted Pyrazole Acetates | N-Alkylation | Alkyl halide, Base (K₂CO₃), DMF | Introduces substituents at the N-1 position. |
| 1-Substituted Pyrazole Acetates | N-Acylation | Acyl chloride, Base | Adds acyl groups to the N-1 position. |
| Pyrazolone Acetate Derivatives | Derivatization of Pyrazolone | Pyrazolone, Ethyl bromoacetate, Base | Builds upon a pyrazolone core, with substitution at C-4. |
Multi-component Reaction (MCR) Approaches for Pyrazole-Acetate Hybrid Systems
Multi-component reactions (MCRs) have become powerful tools in synthetic chemistry, offering efficient and economical pathways to complex molecular architectures from simple starting materials in a single step. nih.govgrowingscience.com These reactions are characterized by high atom- and step-economy, reduced reaction times, and environmental friendliness, making them highly valuable for constructing libraries of novel compounds. growingscience.com In the context of pyrazole synthesis, MCRs provide a modular and convergent approach to access a wide array of derivatives, including pyrazole-acetate hybrid systems and related scaffolds. nih.govnih.gov
A common MCR strategy for building pyrazole-containing heterocycles is the four-component reaction involving hydrazine hydrate, a β-ketoester such as ethyl acetoacetate, an aldehyde, and malononitrile. nih.govtandfonline.com This reaction typically proceeds through a sequence of condensation, Michael addition, and cyclization steps to yield highly substituted pyranopyrazole systems. nih.govnih.gov While not directly yielding this compound, these reactions demonstrate the utility of using precursors like ethyl acetoacetate in MCRs to build complex pyrazole hybrids. Various catalysts, including piperidine, taurine, and silicotungstic acid, have been employed to facilitate these transformations under mild conditions, often in green solvents like water or ethanol (B145695). nih.govtandfonline.com
A more direct, though analogous, synthesis of a pyrazole hybrid system is demonstrated through a one-pot, three-component reaction. For instance, a series of 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones were synthesized from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate. nih.gov This reaction, conducted in refluxing ethanol with sodium acetate as a base, efficiently constructs a pyrazolyl-pyrazolone scaffold. nih.gov The initial condensation of ethyl acetoacetate and hydrazine hydrate forms a pyrazolone intermediate, which then reacts with the pyrazole-4-carbaldehyde. nih.gov This highlights a modular MCR approach where a pre-formed pyrazole aldehyde is coupled with components that build a second heterocyclic ring, showcasing the versatility of MCRs in generating complex pyrazole-based structures.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Four-component | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine (5 mol%) / Aqueous medium, Room Temp | Pyrano[2,3-c]pyrazole derivatives | nih.gov |
| Three-component | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate | Sodium Acetate / Refluxing Ethanol | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones | nih.gov |
Regioselective Pyrazole Synthesis via Cycloaddition Reactions of Precursors
Cycloaddition reactions, particularly [3+2] cycloadditions or 1,3-dipolar cycloadditions, represent a cornerstone for the regioselective synthesis of the pyrazole core. acs.orgrsc.orgmdpi.com This strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered heterocyclic ring. rsc.org Achieving high regioselectivity is a critical aspect of these syntheses, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. acs.orgthieme-connect.com
A highly relevant approach for synthesizing pyrazole-acetate systems involves the use of ethyl diazoacetate as a 1,3-dipole precursor. A metal-free [3+2] cycloaddition reaction has been developed between substituted vinyl sulfonyl fluorides and ethyl diazoacetate. organic-chemistry.org This reaction proceeds via a Michael addition followed by the elimination of sulfur dioxide (SO2) gas to rapidly construct the pyrazole core. organic-chemistry.org Optimal conditions for this transformation were found to be triethylamine (B128534) in toluene (B28343) at 70°C, affording the desired pyrazole products in good yields. organic-chemistry.org This method is significant as it directly incorporates the ethyl carboxylate moiety into the final pyrazole structure.
Another key example is the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which leads to the formation of pyrazole-5-carboxylates. mdpi.com Similarly, the reaction of nitrilimines, generated in situ from arylhydrazones, with vinyl derivatives provides a simple and practical route to 1,3,5-substituted pyrazoles. mdpi.com The regioselectivity of sydnone-alkyne cycloadditions has also been extensively studied, with copper catalysis enabling the selective synthesis of 1,4-disubstituted pyrazoles. acs.org More recently, a base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes has been shown to achieve excellent regioselectivity under mild conditions. acs.orgacs.org These diverse cycloaddition strategies underscore the power of this approach in controlling the substitution pattern of the resulting pyrazole ring, which is crucial for the targeted synthesis of specific isomers like this compound and its analogues.
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ethyl Diazoacetate | Substituted Vinyl Sulfonyl Fluorides | Triethylamine, Toluene, 70°C | Pyrazole core with ethyl carboxylate group | organic-chemistry.org |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted Pyrazoles | acs.org |
| Arylhydrazone (forms Nitrilimine) | Vinyl derivative | In situ generation | 1,3,5-substituted Pyrazole | mdpi.com |
| N,N-Disubstituted Hydrazines | Alkynoates | Copper-promoted, Aerobic Oxidation | Substituted Pyrazoles | thieme-connect.com |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise information about the molecular structure of a compound. For ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete assignment of all proton and carbon signals and to establish through-bond and through-space correlations.
Proton (¹H) NMR Analysis: Chemical Shift Assignments and Coupling Constant Determination
The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments.
The ethyl ester group is readily identified by its characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The integration of these signals would confirm the presence of two and three protons, respectively.
The pyrazole (B372694) ring protons, typically found in the aromatic region of the spectrum, would present as distinct singlets or doublets depending on substitution and coupling. The proton on the nitrogen atom (N-H) of the pyrazole ring is also observable and its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding.
A detailed analysis of a related compound, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, showed the ethyl group signals as a triplet at 1.17 ppm and a quartet at 4.09 ppm in DMSO-d₆. iucr.org While the substitution pattern is different, the expected pattern for the ethyl fragment in this compound would be similar.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyrazole C3-H | 7.5 - 8.5 | Singlet | N/A |
| Pyrazole C5-H | 7.5 - 8.5 | Singlet | N/A |
| Pyrazole N-H | 10.0 - 13.0 | Broad Singlet | N/A |
| Ethyl -O-CH₂- | 4.1 - 4.4 | Quartet | ~7.1 |
Carbon-13 (¹³C) NMR Characterization for Carbon Framework Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound.
The spectrum would feature signals for the two carbonyl carbons (the ketone and the ester), which are expected to appear significantly downfield (typically in the 160-200 ppm range). The carbons of the pyrazole ring would resonate in the aromatic region, while the ethyl group carbons would appear upfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | 160 - 175 |
| Ketone C=O | 180 - 195 |
| Pyrazole C3 | 130 - 145 |
| Pyrazole C4 | 110 - 125 |
| Pyrazole C5 | 130 - 145 |
| Ethyl -O-CH₂- | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
While 1D NMR provides fundamental data, 2D NMR techniques are often necessary to assemble the complete molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, definitively linking the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl group to the carbonyl carbon and, crucially, linking the keto-ester side chain to the C4 position of the pyrazole ring. It would also help in assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities between protons, which can help in determining the preferred conformation of the molecule.
Vibrational Spectroscopy Studies (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification and Assignment of Characteristic Functional Group Vibrations (e.g., C=O, N-H)
The FT-IR and FT-Raman spectra of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum would be indicative of the N-H stretching vibration of the pyrazole ring, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=O Stretching: This is one of the most intense and informative regions. The molecule contains two carbonyl groups (ketone and ester), which would likely result in two distinct, strong absorption bands between 1650 and 1750 cm⁻¹. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the α-keto C=O stretch (1680-1715 cm⁻¹). For a related pyrazolone (B3327878), IR spectra showed an ester C=O peak at 1752 cm⁻¹ and a ring C=O at 1700 cm⁻¹. iucr.org
C=C and C=N Stretching: Vibrations associated with the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Pyrazole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Pyrazole C-H | Stretch | 3050 - 3150 | Medium |
| Ethyl C-H | Stretch | 2850 - 2980 | Medium |
| Ketone C=O | Stretch | 1680 - 1715 | Strong |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Ring C=N, C=C | Stretch | 1400 - 1600 | Medium-Strong |
Investigation of Molecular Conformation through Vibrational Modes
The precise frequencies of vibrational modes, particularly the carbonyl stretches, can be sensitive to the molecule's conformation. Factors such as the dihedral angle between the pyrazole ring and the adjacent carbonyl group can influence the electronic environment and, consequently, the vibrational frequency. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and FT-Raman data, the most stable conformation of this compound in the solid state or in solution can be inferred. The presence of multiple bands in the carbonyl region could also suggest the existence of more than one stable conformer at room temperature.
X-ray Crystallography for Solid-State Molecular Structure and Packing
Crystal Packing Analysis and Supramolecular Interactions:Information regarding how molecules of this compound arrange themselves in a crystal lattice is not available, as no crystallographic studies have been published.
While data exists for structurally related pyrazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this information. The generation of a scientifically accurate article as per the requested outline is contingent upon the future publication of these specific experimental results.
Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 Oxo 2 1h Pyrazol 4 Yl Acetate
Elucidation of Pyrazole (B372694) Ring Formation Mechanisms
The synthesis of the pyrazole ring, a key structural motif in many pharmaceuticals and agrochemicals, often proceeds through cyclization reactions. The formation of the specific 4-substituted pyrazole structure found in ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate involves several key mechanistic steps.
The [3+2] cycloaddition is a powerful and widely employed strategy for constructing five-membered heterocyclic rings like pyrazoles. bohrium.com This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine with an alkyne or an alkene. bohrium.comresearchgate.net
One common pathway involves the reaction of diazo compounds, such as ethyl diazoacetate, with β-substituted enones. bohrium.com The reaction is often facilitated by a base and proceeds smoothly at elevated temperatures. For instance, using chalcone (B49325) and ethyl diazoacetate as model substrates, the reaction can be optimized with a base like TMEDA in toluene (B28343). bohrium.com The mechanism involves the initial 1,3-dipolar cycloaddition of the diazo compound across the carbon-carbon double bond of the enone to form a pyrazoline intermediate. Subsequent elimination of a leaving group and aromatization leads to the final pyrazole product. Various functional groups on the enone substrates, including those on the benzene (B151609) ring and substituents attached to the carbonyl group, are generally well-tolerated in this process. bohrium.com
Another significant [3+2] cycloaddition approach utilizes nitrile imines, which can be generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. researchgate.netorganic-chemistry.org These reactive intermediates are then trapped by a suitable dipolarophile, such as an enolic form of a β-ketoester like ethyl acetoacetate (B1235776), to yield the pyrazole ring. researchgate.net Catalytic systems, including those based on copper or silver, can promote these cycloadditions under mild conditions, offering broad substrate scope and high regioselectivity. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanistic Feature | Reference |
| [3+2] Cycloaddition | β-Substituted Enones + Diazoesters | Base (e.g., TMEDA), Toluene, 110°C | Formation of pyrazoline intermediate followed by aromatization. | bohrium.com |
| [3+2] Cycloaddition | Hydrazonoyl Halides + Vinylsulfonium Salts | Mild conditions | In situ generation of nitrile imines. | organic-chemistry.org |
| [3+2] Cycloaddition | Hydrazones + Enolic Esters | Oxidant (e.g., Chloramine-T) | In situ generation of nitrile imines via oxidation. | researchgate.net |
| [3+2] Cycloaddition | N,N-disubstituted hydrazines + Alkynoates | Copper-promoted, aerobic | Oxidative cycloaddition. | organic-chemistry.org |
This table summarizes various [3+2] cycloaddition pathways for pyrazole synthesis, highlighting the reactants, conditions, and key mechanistic aspects.
Pyrazoles and their derivatives, particularly those with hydroxyl or oxo substituents, are known to exhibit tautomerism. clockss.orgresearchgate.net For a compound like this compound, several tautomeric forms are possible due to proton mobility.
The pyrazole ring itself can undergo annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In symmetrically substituted pyrazoles, these forms are identical, but in unsymmetrically substituted ones, they represent distinct isomers.
More significantly for this molecule is the keto-enol tautomerism involving the α-ketoester side chain. The "keto" form is the named this compound. This can exist in equilibrium with its "enol" tautomer, ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acrylate. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. researchgate.net In many pyrazolone (B3327878) systems, which are structurally related, the equilibrium can be shifted towards one form. For example, studies on 1-substituted pyrazolin-5-ones have shown that the predominant tautomer can be the OH (enol), CH, or NH form, depending on the substituents and the solvent environment. researchgate.net Spectroscopic methods, such as NMR, are critical in studying these equilibria, as the chemical shifts of protons and carbons can help identify the major tautomer present in solution. beilstein-journals.orgmdpi.com
| Tautomeric Form | Structural Description | Key Features |
| Keto Form | The pyrazole ring is attached to a C4-C(=O)C(=O)OEt group. | Contains two carbonyl groups in the side chain. |
| Enol Form | The pyrazole ring is attached to a C4-C(OH)=C(OH)OEt group (or a tautomer thereof). | Contains a carbon-carbon double bond and hydroxyl groups in the side chain. |
| Annular Tautomer (N1-H) | The proton is on the nitrogen atom adjacent to the substituted carbon (C5). | One of two possible positions for the N-H proton on the ring. |
| Annular Tautomer (N2-H) | The proton is on the nitrogen atom adjacent to the substituted carbon (C3). | The second possible position for the N-H proton on the ring. |
This table outlines the principal tautomeric forms possible for this compound and its pyrazole ring.
Base-mediated reactions are fundamental to many pyrazole syntheses, where proton transfer is a key mechanistic step. In the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a base is often used to facilitate the initial nucleophilic attack and the subsequent cyclization and dehydration steps. nih.govbeilstein-journals.org
For example, in the synthesis of pyrazoles from in situ-generated 1,3-diketones, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is employed. nih.govbeilstein-journals.org The base first deprotonates the most acidic proton of the 1,3-dicarbonyl precursor, generating an enolate. This enolate then acts as a nucleophile. In the subsequent reaction with hydrazine (B178648), proton transfers are critical for the cyclization process, where the initial adduct undergoes an intramolecular condensation. The final step involves the elimination of water to form the aromatic pyrazole ring, a process that is often promoted by the basic conditions which facilitate the necessary proton abstraction and rearrangement.
In the [3+2] cycloaddition of diazo compounds with enones, a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can play a crucial role. bohrium.com The base can facilitate the formation of the initial cycloadduct and is essential for the subsequent elimination step that leads to the aromatization of the pyrazoline intermediate to the final pyrazole product. The mechanism likely involves the abstraction of a proton from the pyrazoline ring, initiating an elimination cascade that results in the stable aromatic pyrazole.
Mechanistic Studies of Functional Group Transformations on the Acetate (B1210297) Moiety
The this compound molecule possesses two reactive functional groups on its side chain: an α-keto group and an ethyl ester. Both are susceptible to various transformations.
The α-keto group is a highly electrophilic center and is susceptible to nucleophilic attack. The presence of the adjacent ester carbonyl group further enhances its reactivity. Nucleophiles can add to the keto-carbonyl carbon, leading to a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this can lead to a variety of products.
For instance, reaction with reducing agents like sodium borohydride (B1222165) would lead to the reduction of the keto group to a secondary alcohol, yielding ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate. Stronger nucleophiles, such as Grignard reagents or organolithium compounds, would add to the keto group to form tertiary alcohols after an aqueous workup. The reaction of tetrahydropyrimidines with nucleophiles can lead to either direct nucleophilic substitution or ring expansion, with the pathway being heavily influenced by the basicity and nucleophilicity of the reaction medium. researchgate.net This highlights that the outcome of nucleophilic attack is sensitive to the specific conditions employed. researchgate.net
The ester group of this compound can undergo nucleophilic acyl substitution reactions, such as transesterification and amidation.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. rsc.org
Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol (B145695) is eliminated, and the new ester is formed.
Base-catalyzed mechanism: A base (e.g., an alkoxide corresponding to the new alcohol) removes a proton from the alcohol, generating a more potent nucleophile. This alkoxide attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then expelled, yielding the new ester.
Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally less favorable than transesterification because amines are less nucleophilic than alkoxides, and the resulting amide is often more stable than the starting ester. The reaction typically requires heating or catalysis. The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates ethanol, forming the N-substituted 2-oxo-2-(1H-pyrazol-4-yl)acetamide. The process can be accelerated by using organocatalysts or by converting the ester to a more reactive acyl derivative. researchgate.net
Application of Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful and precise technique utilized in mechanistic chemistry to trace the journey of atoms throughout a chemical reaction. nih.gov By substituting an atom within a reactant molecule with one of its heavier, non-radioactive isotopes (such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the position of the labeled atom in the products, intermediates, and transition states. nih.gov This method provides unambiguous evidence for bond-forming and bond-breaking steps, allows for the differentiation between proposed reaction pathways, and can help to identify the origin of specific atoms in the final product structure. The primary approaches for isotopic labeling involve either the exchange of specific atoms in the target molecule or the step-by-step synthesis of the compound from already labeled reagents. nih.gov
A thorough review of available scientific literature indicates that while the synthesis and potential applications of various pyrazole derivatives are subjects of ongoing research, specific studies detailing the application of isotopic labeling for the mechanistic pathway elucidation of reactions involving This compound have not been published.
The investigation of reaction mechanisms for this compound would be a valuable area for future research. For instance, in a hypothetical reaction such as the hydrolysis of the ester group, ¹⁸O-labeling of the water molecule could determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. Similarly, in reactions involving the pyrazole ring itself, ¹⁵N labeling could elucidate the role of the ring nitrogens in the reaction mechanism.
Currently, there are no published data tables or detailed research findings from isotopic labeling studies specific to this compound. The development of such studies would significantly contribute to a deeper understanding of the chemical reactivity and transformations of this compound.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Detailed DFT calculations specific to ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate are not available in the reviewed literature. Consequently, the following subsections, which would typically be populated with data from such a study, remain unaddressed.
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Theoretical Prediction of Non-Linear Optical (NLO) Properties
Data not available.
In Silico Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the potential biological activity of a compound by examining its interaction with a specific therapeutic target.
While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on analogous pyrazole-containing structures provides a framework for understanding its potential interactions. Docking studies on various pyrazole (B372694) derivatives have been conducted to evaluate their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2) and receptor tyrosine kinases. researchgate.netresearchgate.net
For a compound like this compound, a typical docking study would involve placing the molecule into the active site of a target protein. The simulation would then calculate the most stable binding pose and predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). The interaction modes would be analyzed to identify key molecular interactions, such as:
Hydrogen Bonds: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the keto and ester groups also contain oxygen atoms that can act as hydrogen bond acceptors. These are critical for specific recognition at the receptor site.
Hydrophobic Interactions: The planar pyrazole ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.
A hypothetical docking study against a protein kinase, a common target for pyrazole derivatives, might reveal interactions like those detailed in the table below. researchgate.net
| Interaction Type | Ligand Group | Receptor Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Pyrazole N-H | Aspartic Acid (ASP) | ~2.9 |
| Hydrogen Bond | Carbonyl Oxygen | Lysine (LYS) | ~3.1 |
| π-π Stacking | Pyrazole Ring | Phenylalanine (PHE) | ~4.5 |
Note: The data in this table is illustrative and based on typical interactions observed for pyrazole derivatives, not on specific experimental results for this compound.
The predicted binding affinity would quantify the strength of these interactions, with a more negative value indicating a stronger, more favorable binding. This information is instrumental in prioritizing compounds for further experimental testing.
The conformation of a ligand when it is bound to its receptor can be significantly different from its lowest-energy state in solution. Docking simulations provide insight into this "bioactive conformation." For this compound, the analysis would focus on the torsion angles between the pyrazole ring and the ethyl 2-oxoacetate side chain. The planarity of the pyrazole ring is a key feature, while the side chain possesses rotational freedom. nih.gov Understanding the specific geometry adopted upon binding is essential for structure-based drug design, as it reveals the optimal spatial arrangement of functional groups required for potent activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
ADME parameters are critical for determining the drug-likeness of a molecule. These properties govern a compound's pharmacokinetic profile, influencing its ability to reach the target site in the body, exert its effect, and be cleared in a timely manner. In silico tools are widely used to predict these properties early in the discovery process. nih.gov
While a specific ADME profile for this compound is not published, predictions can be made using various computational models. These models analyze the molecule's structure to estimate properties related to its absorption, distribution, metabolism, and excretion.
| ADME Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Predicts the likelihood of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can cross the BBB to act on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; not being a substrate is favorable for bioavailability. |
| Distribution | ||
| Volume of Distribution (VDss) | Low | Indicates the extent of a drug's distribution in body tissues versus plasma. |
| Plasma Protein Binding (PPB) | Moderate | High binding can limit the amount of free drug available to act on the target. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| CYP450 3A4 Inhibitor | No | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| Excretion | ||
| Total Clearance | Low | Estimates the rate at which the drug is removed from the body. |
Note: The data in this table is representative of typical in silico predictions for a small molecule and does not constitute experimental data for this compound.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry.
For this compound, a detailed conformational analysis would investigate the rotation around the single bonds connecting the pyrazole ring, the keto group, and the ester group. The goal is to identify the lowest-energy (most stable) conformers and the energy barriers between them. This is crucial as the molecule's conformation influences its physical properties and its ability to interact with biological targets.
While a full PES for this specific molecule is not available, studies on fragments like ethyl acetate (B1210297) show that even simple molecules can have multiple stable conformers depending on the dihedral angles of the side chain. researchgate.net A PES for this compound would be significantly more complex, mapping energy as a function of at least two or three key torsional angles. Such a map would reveal the energetically favorable regions of conformational space and the flexibility of the molecule, providing a deeper understanding of its dynamic behavior.
Advanced Synthetic Applications and Derivatization Strategies
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate as a Versatile Synthetic Building Block
The chemical reactivity of this compound is dominated by three key structural features: the electrophilic α-keto group, the modifiable ethyl ester, and the pyrazole (B372694) ring, which can be functionalized at its nitrogen atoms. This trifecta of reactive sites allows for a programmed and selective approach to molecular elaboration, making it a highly valued intermediate in multi-step synthesis.
Nucleophilic Additions to the α-Keto Group
The α-keto carbonyl group is highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate, enabling the introduction of new substituents and the creation of chiral centers.
Common nucleophilic addition reactions include:
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation yields ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate, a valuable chiral building block.
Organometallic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the keto group to form tertiary alcohols after an aqueous workup. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the α-position.
Wittig Reaction: The keto group can be converted into an alkene through a Wittig reaction, using a phosphorus ylide. This provides a route to pyrazole-substituted α,β-unsaturated esters.
Table 1: Examples of Nucleophilic Additions to the α-Keto Group
| Nucleophile/Reagent | Product Class | General Structure of Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | α-Hydroxyester | Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate |
| Methylmagnesium bromide (CH₃MgBr) | α-Alkyl-α-hydroxyester | Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)propanoate |
| Phenylithium (C₆H₅Li) | α-Aryl-α-hydroxyester | Ethyl 2-hydroxy-2-phenyl-2-(1H-pyrazol-4-yl)acetate |
| Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | α,β-Unsaturated Ester | Ethyl 2-(1H-pyrazol-4-yl)propenoate |
Transformations of the Ester Moiety (e.g., Hydrolysis, Aminolysis)
The ethyl ester group offers another handle for synthetic manipulation. It can be readily converted into other functional groups, such as carboxylic acids or amides, which can then participate in further reactions.
Key transformations include:
Hydrolysis: Saponification of the ester using a base like sodium hydroxide (B78521) (NaOH), followed by acidification, yields 2-oxo-2-(1H-pyrazol-4-yl)acetic acid. This carboxylic acid can be used in peptide couplings or other reactions requiring a carboxyl group. The successful synthesis of the related 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid confirms the viability of this transformation. uni.lu
Aminolysis: The reaction of the ester with ammonia (B1221849) or primary/secondary amines leads to the corresponding amides. A particularly important aminolysis reaction is hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄). This reaction replaces the ethoxy group with a hydrazide group (-NHNH₂), forming 2-oxo-2-(1H-pyrazol-4-yl)acetohydrazide. This keto-hydrazide is a crucial intermediate for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles. nih.gov
Table 2: Key Transformations of the Ester Moiety
| Reagent | Reaction Type | Product |
|---|---|---|
| NaOH, then H₃O⁺ | Hydrolysis | 2-oxo-2-(1H-pyrazol-4-yl)acetic acid |
| Hydrazine hydrate (N₂H₄·H₂O) | Aminolysis (Hydrazinolysis) | 2-oxo-2-(1H-pyrazol-4-yl)acetohydrazide |
| Methylamine (CH₃NH₂) | Aminolysis | N-methyl-2-oxo-2-(1H-pyrazol-4-yl)acetamide |
Modifications and Functionalization of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo functionalization, primarily N-alkylation. While electrophilic aromatic substitution on the pyrazole ring typically occurs at the C-4 position, this site is already occupied in the title compound. rrbdavc.orgscribd.com Therefore, reactions on the ring focus on the nitrogen atoms.
N-Alkylation: The pyrazole ring contains two nitrogen atoms, and the N-H proton can be removed by a base, allowing for alkylation with alkyl halides or other electrophiles. semanticscholar.org This reaction can lead to a mixture of two regioisomers: the N-1 and N-2 alkylated products. The ratio of these isomers is often influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net For instance, alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of potassium carbonate has been shown to favor the formation of the 1-substituted isomer. researchgate.net
Table 3: N-Alkylation of the Pyrazole Ring
| Reagent | Base | Potential Products |
|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃ | Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate and Ethyl 2-(2-methyl-2H-pyrazol-4-yl)-2-oxoacetate |
| Benzyl bromide (BnBr) | NaH | Ethyl 2-(1-benzyl-1H-pyrazol-4-yl)-2-oxoacetate and Ethyl 2-(2-benzyl-2H-pyrazol-4-yl)-2-oxoacetate |
Design and Synthesis of Diverse Heterocyclic Scaffolds
The true synthetic power of this compound is realized when its multiple reactive sites are utilized in tandem to construct new and complex heterocyclic frameworks. It serves as a key starting material for pyrazole-containing bi-heterocyclic systems, which are of significant interest in drug discovery.
Construction of Novel Oxadiazole Derivatives via Cyclocondensation
One of the most important applications of this building block is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing a pyrazole moiety. The general strategy involves a two-step process starting with the conversion of the ester to a hydrazide, followed by cyclocondensation. ijper.org
The synthetic pathway is as follows:
Hydrazinolysis: As mentioned in section 6.1.2, the ethyl ester is first reacted with hydrazine hydrate to form 2-oxo-2-(1H-pyrazol-4-yl)acetohydrazide.
Cyclocondensation: The resulting keto-hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring. A common method involves reacting the intermediate with an orthoester, such as triethyl orthoformate, which provides the missing carbon atom for the oxadiazole ring and acts as a dehydrating agent. The ketone group of the intermediate first reacts with a second equivalent of hydrazine to form a hydrazone, which then undergoes intramolecular cyclization and oxidation to form the aromatic oxadiazole ring. This sequence leads to the formation of 4-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-pyrazole derivatives.
This approach is highly modular, as different hydrazines and cyclizing agents can be used to generate a library of diverse pyrazolyl-oxadiazole compounds.
Synthesis of Fused and Bridged Thiazole-Pyrazole Hybrid Systems
This compound is also an excellent precursor for the synthesis of thiazole-pyrazole hybrids. The Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring, can be adapted for this purpose. mdpi.comresearchgate.net This method involves the reaction of an α-haloketone with a thioamide.
A plausible synthetic route would be:
α-Halogenation: The first step is the selective halogenation of the α-carbon (the carbon atom between the two carbonyl groups). Reaction with a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid would yield ethyl 2-bromo-2-oxo-2-(1H-pyrazol-4-yl)acetate.
Cyclocondensation with a Thioamide: The resulting α-haloketoester is then reacted with a thioamide, such as thiourea (B124793), thioacetamide, or a substituted thiobenzamide. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the keto-carbonyl group, and subsequent dehydration leads to the formation of the thiazole ring.
Using this method, compounds such as ethyl 2-amino-4-(1H-pyrazol-4-yl)thiazole-5-carboxylate can be synthesized when thiourea is used as the thioamide component. This strategy provides a direct route to highly functionalized thiazole-pyrazole systems. nih.govresearchgate.net
Table 4: Proposed Synthesis of a Thiazole-Pyrazole Hybrid
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. α-Bromination | N-Bromosuccinimide (NBS), cat. H⁺ | Ethyl 2-bromo-2-oxo-2-(1H-pyrazol-4-yl)acetate |
| 2. Hantzsch Cyclocondensation | Thiourea (H₂NCSNH₂) | Ethyl 2-amino-4-(1H-pyrazol-4-yl)thiazole-5-carboxylate |
Incorporation into Quinazoline (B50416) and Other Nitrogen-Containing Heterocyclic Frameworks
The chemical architecture of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems, particularly those containing a quinazoline core. Quinazolines and their derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The integration of a pyrazole moiety into the quinazoline scaffold can lead to novel compounds with potentially enhanced pharmacological profiles.
A plausible and effective strategy for the synthesis of pyrazolyl-substituted quinazolinones involves the condensation of this compound with 2-aminobenzamide (B116534) or its derivatives. This reaction, typically proceeding under acidic or thermal conditions, would likely follow a cyclocondensation pathway. The initial step would involve the formation of an enamine intermediate through the reaction of the amino group of 2-aminobenzamide with the ketone carbonyl of the pyrazole ketoester. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the ester carbonyl, followed by dehydration, would yield the desired 2-(1H-pyrazol-4-yl)quinazolin-4(3H)-one.
Table 1: Proposed Reaction for the Synthesis of 2-(1H-pyrazol-4-yl)quinazolin-4(3H)-one
| Reactant 1 | Reactant 2 | Proposed Conditions | Product |
| This compound | 2-Aminobenzamide | Acetic acid, reflux | 2-(1H-pyrazol-4-yl)quinazolin-4(3H)-one |
This synthetic approach offers a direct route to novel pyrazolyl-quinazolone hybrids. The reaction conditions can be optimized by varying the solvent, catalyst, and temperature to maximize the yield and purity of the product. Furthermore, the use of substituted 2-aminobenzamides would allow for the generation of a library of quinazolinone derivatives with diverse substitution patterns on the benzene (B151609) ring, enabling the exploration of structure-activity relationships.
Beyond quinazolines, the reactive nature of this compound allows for its incorporation into a variety of other nitrogen-containing heterocyclic frameworks. For instance, its reaction with hydrazine and its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazine systems, while condensation with β-enaminones could provide access to pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. These reactions highlight the utility of this compound as a key intermediate in the synthesis of diverse and medicinally relevant heterocyclic compounds.
Generation of Thiophene, Pyridine (B92270), and Coumarin (B35378) Derivatives through Heteroannulations
The β-ketoester moiety in this compound is a prime functional group for participating in various heteroannulation reactions, leading to the formation of a range of five- and six-membered heterocyclic rings. These reactions provide efficient pathways to novel thiophene, pyridine, and coumarin derivatives bearing a pyrazole substituent.
Thiophene Derivatives:
The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in a Gewald-type reaction. For instance, its reaction with malononitrile (B47326) and elemental sulfur, catalyzed by a base such as morpholine (B109124) or triethylamine (B128534), would be expected to yield ethyl 2-amino-5-(1H-pyrazol-4-yl)thiophene-3-carboxylate.
Table 2: Proposed Gewald Reaction for the Synthesis of a Pyrazolyl-Thiophene Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| This compound | Malononitrile | Elemental Sulfur | Morpholine | Ethyl 2-amino-5-(1H-pyrazol-4-yl)thiophene-3-carboxylate |
Pyridine Derivatives:
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. In a modified Hantzsch synthesis, this compound can react with an aldehyde and a β-enamino ester or another equivalent of a β-ketoester in the presence of a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). This would lead to the formation of a polysubstituted pyridine ring bearing the pyrazole moiety. For example, the reaction of this compound, formaldehyde, and ethyl acetoacetate (B1235776) with ammonia would yield a dihydropyridine (B1217469) intermediate, which upon oxidation would afford the corresponding pyrazolyl-substituted pyridine derivative.
Coumarin Derivatives:
Coumarins, a class of benzopyrones, can be synthesized through various condensation reactions. The Pechmann condensation, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions, is a common method. This compound can be employed as the β-ketoester component. For instance, its reaction with resorcinol (B1680541) in the presence of a strong acid catalyst like sulfuric acid would lead to the formation of 7-hydroxy-4-(1H-pyrazol-4-yl)coumarin.
Alternatively, the Knoevenagel condensation of this compound with salicylaldehyde (B1680747) derivatives in the presence of a basic catalyst can also afford pyrazolyl-substituted coumarins. The choice of reaction conditions and starting materials allows for the synthesis of a variety of coumarin derivatives with the pyrazole substituent at different positions.
Table 3: Common Heteroannulation Reactions Involving β-Ketoesters
| Reaction Name | Heterocycle Formed | Key Reactants |
| Gewald Reaction | Thiophene | Ketone, Active Methylene Nitrile, Sulfur |
| Hantzsch Synthesis | Pyridine | β-Ketoester, Aldehyde, Ammonia/Ammonium Acetate |
| Pechmann Condensation | Coumarin | Phenol, β-Ketoester |
| Knoevenagel Condensation | Coumarin | Salicylaldehyde, Active Methylene Compound |
Stereoselective Synthesis of Enantiopure Analogues
The development of stereoselective synthetic methods to access enantiopure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules is often dependent on their absolute configuration. For this compound, the ketone carbonyl group presents a key site for the introduction of a stereocenter. The stereoselective reduction of this ketone to a secondary alcohol would yield enantiomerically enriched ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate, a valuable chiral building block for further synthetic elaborations.
Several strategies can be envisioned for this asymmetric transformation:
Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), is a powerful tool for the enantioselective reduction of ketones. By carefully selecting the catalyst, ligand, and reaction conditions (hydrogen pressure, temperature, solvent), it is possible to achieve high enantioselectivity in the reduction of the pyrazolyl ketoester.
Enzyme-Catalyzed Reduction: Biocatalysis offers a green and highly selective alternative for asymmetric reductions. A wide range of ketoreductases (KREDs) are commercially available and can catalyze the reduction of ketones with high enantioselectivity, often under mild reaction conditions (aqueous media, room temperature). Screening a library of KREDs would likely identify an enzyme capable of reducing this compound to either the (R)- or (S)-alcohol with high enantiomeric excess.
Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata (CBS) reagents) or aluminum hydrides modified with chiral ligands, can also be employed for the enantioselective reduction of the keto group.
Beyond the reduction of the existing ketone, the stereoselective construction of more complex chiral molecules incorporating the pyrazole moiety can be achieved through various asymmetric synthetic methodologies. Organocatalysis, for instance, has emerged as a powerful platform for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The pyrazole nucleus can be incorporated into substrates for asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, leading to the synthesis of a wide array of enantiopure pyrazole-containing compounds.
The development of these stereoselective routes is crucial for the synthesis of specific enantiomers of biologically active molecules, allowing for a more precise understanding of their interactions with chiral biological targets such as enzymes and receptors.
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents and organic solvents. researchgate.netbenthamdirect.com Future research will increasingly focus on the development of environmentally benign synthetic routes. Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, are inherently atom-economical and reduce waste. researchgate.netnih.gov Designing novel MCRs for the synthesis of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate and its derivatives will be a significant step towards greener processes.
Green Solvents and Solvent-Free Reactions: The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of chemical processes. nih.govtandfonline.com Furthermore, solvent-free reaction conditions, often facilitated by grinding or ball-milling, represent an even more sustainable approach. tandfonline.com
Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. benthamdirect.comnih.gov These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. nih.gov
| Green Chemistry Approach | Advantages |
| Multicomponent Reactions | Atom economy, step economy, reduced waste. researchgate.netnih.gov |
| Green Solvents (e.g., water) | Reduced toxicity and environmental impact. nih.govtandfonline.com |
| Solvent-Free Reactions | Elimination of solvent waste, potential for simplified work-up. tandfonline.com |
| Microwave/Ultrasound | Faster reaction times, improved yields, energy efficiency. benthamdirect.comnih.gov |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for the efficient and selective synthesis of pyrazole derivatives. Future research will likely focus on:
Nanocatalysts: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. Materials such as nano-ZnO and magnetic nanoparticles have shown promise in the synthesis of pyrazole derivatives. mdpi.com
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and active sites, making them promising candidates for a wide range of catalytic applications, including the synthesis of heterocyclic compounds.
Organocatalysis: The use of small organic molecules as catalysts avoids the use of often toxic and expensive metals. Protic pyrazole complexes themselves can act as catalysts in various transformations. nih.gov
Application of Flow Chemistry for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. nih.govresearchgate.net For the synthesis of pyrazole derivatives, flow chemistry can:
Enable the safe use of hazardous intermediates: Unstable or explosive intermediates, such as diazonium salts, can be generated and consumed in situ, minimizing the risks associated with their accumulation. nih.govmdpi.com
Improve reaction efficiency and product purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. researchgate.net
Facilitate rapid reaction optimization and scale-up: The modular nature of flow chemistry setups allows for the efficient screening of reaction conditions and straightforward scaling of production. mit.edu
A multistep continuous flow synthesis has been successfully developed for the preparation of pyrazoles, demonstrating the potential of this technology for the efficient and safe production of these important heterocyles. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgpreprints.org In the context of this compound, these technologies can be applied to:
Predict reaction outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. beilstein-journals.org
Optimize reaction conditions: AI algorithms can explore a vast parameter space to identify the optimal conditions for a given reaction, leading to improved efficiency and reduced experimental effort. preprints.orgacs.org
Design novel synthetic routes: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to target molecules.
| AI/ML Application | Potential Impact |
| Reaction Outcome Prediction | Reduces trial-and-error experimentation, accelerates discovery. beilstein-journals.org |
| Reaction Condition Optimization | Improves yields and selectivity, reduces development time. preprints.orgacs.org |
| Retrosynthesis Planning | Identifies novel and more efficient synthetic routes. |
Expansion of the Compound's Utility in Materials Science and Medicinal Chemistry Lead Discovery
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a large number of bioactive compounds. tandfonline.comspast.org this compound serves as a versatile starting material for the development of novel chemical scaffolds with potential applications in:
Medicinal Chemistry: The pyrazole core is found in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. spast.orgnih.gov The functional groups present in this compound provide handles for further chemical modification, enabling the synthesis of libraries of new compounds for drug discovery.
Materials Science: Pyrazole derivatives are being explored for their use in various materials, including polymers, dyes, and agrochemicals. researchgate.net The unique electronic and coordination properties of the pyrazole ring make it an attractive component for the design of functional materials.
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, leading to the development of more sustainable chemical processes and novel molecules with significant societal impact.
Q & A
Q. Methodological Considerations
- Reagent Selection : Ethyl oxalyl monochloride is preferred for direct acylation due to its reactivity with pyrrolizine derivatives.
- Solvent and Temperature : Reactions are typically conducted in polar solvents (e.g., ethanol or n-butanol) under reflux (80–100°C) for 4–8 hours .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate pure products .
How is X-ray crystallography applied to resolve the molecular structure of this compound derivatives?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, the crystal structure of a related compound, ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate, was solved using SHELXL refinement .
Q. Methodological Workflow
Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) and ω/2θ scans .
Structure Solution : SHELXT or SHELXD for space-group determination and initial phase estimation .
Refinement : SHELXL for full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms .
Visualization : ORTEP-3 for generating thermal ellipsoid plots .
Q. Example Crystallographic Data
| Parameter | Value (from related compound) |
|---|---|
| Crystal system | Monoclinic, P21/c |
| a, b, c (Å) | 9.3890, 8.2430, 20.861 |
| β (°) | 100.72 |
| V (ų) | 1586.3 |
| Z | 4 |
How can hydrogen-bonding patterns in crystal structures be systematically analyzed for pyrazole-containing derivatives?
Advanced Research Focus
Hydrogen-bonding networks are critical for understanding packing interactions. Graph set analysis (GSA), as proposed by Etter and extended by Bernstein et al., provides a framework to categorize hydrogen bonds into motifs (e.g., chains, rings) .
Q. Methodological Approach
Identify Donors/Acceptors : Use software like Mercury or PLATON to locate O–H···N or N–H···O interactions.
Assign Graph Sets : Label motifs (e.g., for a two-membered donor-acceptor chain).
Correlate with Properties : Link packing motifs to solubility or stability trends.
Case Study :
In this compound derivatives, the pyrazole N–H group often forms hydrogen bonds, creating infinite chains that stabilize the lattice .
How can researchers address discrepancies in synthetic yields across different methodologies?
Advanced Research Focus
Yield variations may arise from competing side reactions or solvent effects. For example, Hantzsch reactions in n-butanol may yield pyridine derivatives (e.g., 70–85% yields) , while coupling with ethyl oxalyl chloride in ethanol may achieve higher yields (~90%) due to reduced steric hindrance .
Q. Contradiction Analysis Framework
Variable Screening : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst loadings.
Mechanistic Probes : Monitor intermediates via NMR or LC-MS to identify competing pathways.
Computational Validation : DFT calculations (e.g., Gaussian) can predict reaction energetics and transition states.
What advanced strategies are used to resolve disorder in crystallographic models of flexible substituents?
Advanced Research Focus
Disorder in ester or pyrazole groups is common due to rotational flexibility. SHELXL’s PART and SIMU instructions allow for anisotropic refinement of disordered regions .
Q. Methodology
Split Models : Define alternative positions for disordered atoms (e.g., ethyl groups).
Occupancy Refinement : Adjust site occupancy factors (SOFs) to reflect population ratios.
Restraints : Apply geometric restraints (e.g., DFIX, FLAT) to maintain chemically reasonable geometries.
Example :
In ethyl 2-(1H-pyrazol-4-yl)-2-oxoacetate derivatives, disorder in the ethyl group was resolved by refining two orientations with SOFs of 0.6 and 0.4 .
How can reaction mechanisms for pyrazole-acetate derivatives be validated experimentally?
Advanced Research Focus
Mechanistic studies often combine isotopic labeling and kinetic profiling. For instance, -labeling at the carbonyl position can track acyl transfer steps in Hantzsch reactions .
Q. Experimental Design
Kinetic Isotope Effects (KIE) : Compare reaction rates with vs. to identify proton-transfer steps.
Trapping Intermediates : Use low-temperature NMR to isolate reactive intermediates (e.g., enolates).
Computational Mapping : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to visualize transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
